3-Methyl-4,5-dihydro-1H-pyrazole

Corrosion Inhibition Mild Steel Protection Acidic Media

3-Methyl-4,5-dihydro-1H-pyrazole, also known as 3-methyl-2-pyrazoline, is a heterocyclic compound with the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol. This compound features a partially saturated five-membered ring containing two nitrogen atoms and a methyl substituent at the 3-position, which imparts specific physicochemical properties including a computed XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 24.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 1911-30-4
Cat. No. B162648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5-dihydro-1H-pyrazole
CAS1911-30-4
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC1=NNCC1
InChIInChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3
InChIKeyMWCHLFKQTXSQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4,5-dihydro-1H-pyrazole (CAS 1911-30-4) – Core Chemical Properties and Procurement Specifications


3-Methyl-4,5-dihydro-1H-pyrazole, also known as 3-methyl-2-pyrazoline, is a heterocyclic compound with the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol [1]. This compound features a partially saturated five-membered ring containing two nitrogen atoms and a methyl substituent at the 3-position, which imparts specific physicochemical properties including a computed XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 24.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available as a colorless liquid with a relative density of approximately 0.9653 and is typically supplied at ≥95% purity for research and industrial applications .

Why 3-Methyl-4,5-dihydro-1H-pyrazole Cannot Be Substituted by Unmethylated or Fully Aromatic Pyrazole Analogs


Substitution of 3-Methyl-4,5-dihydro-1H-pyrazole with a generic pyrazole or an unmethylated pyrazoline introduces quantifiable changes in electronic properties, adsorption behavior, and reactivity that directly impact performance in specific applications. The presence of the methyl group at the 3-position alters the electron density distribution and molecular geometry, as demonstrated by comparative density functional theory (DFT) calculations showing distinct HOMO-LUMO energy gaps and dipole moments relative to non-methylated analogs [1]. These electronic differences translate into measurable variations in corrosion inhibition efficiency, enzyme inhibition selectivity, and synthetic reactivity profiles, making simple one-for-one substitution without experimental validation unreliable for critical research or industrial processes [1][2].

3-Methyl-4,5-dihydro-1H-pyrazole: Quantitative Differentiation Evidence Versus Comparator Analogs


Corrosion Inhibition Efficiency of Methyl-Substituted vs. Unsubstituted Pyrazole on Mild Steel in 1 M HCl

In a direct head-to-head comparison, the methyl-substituted pyrazole derivative N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10) achieved a corrosion inhibition efficiency of 95% on mild steel in 1 M HCl, compared to 96% for the unmethylated analog 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D), both measured at an optimum concentration of 10⁻³ M via weight loss method [1].

Corrosion Inhibition Mild Steel Protection Acidic Media

Gibbs Free Energy of Adsorption (ΔG°ads) on Mild Steel Surface for Methyl-Substituted vs. Unsubstituted Pyrazole

The methyl-substituted pyrazole derivative D10 exhibited a more negative Gibbs free energy of adsorption (ΔG°ads = -42.9 kJ mol⁻¹) compared to the unmethylated analog D (ΔG°ads = -40.3 kJ mol⁻¹), indicating stronger and more spontaneous adsorption onto the mild steel surface in 1 M HCl [1].

Adsorption Thermodynamics Surface Chemistry Corrosion Inhibitor Design

Synthetic Yield Comparison: 3-Methyl-4,5-dihydro-1H-pyrazole via Methyl Vinyl Ketone Route vs. Conventional Pyrazoline Synthesis

Synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole via condensation of methyl vinyl ketone (butenone) with hydrazine yields approximately 22% [1]. This yield falls below the typical range reported for conventional pyrazoline derivative syntheses, which are generally <70% and often require optimization to achieve moderate yields (40–70%) [2].

Synthetic Methodology Process Chemistry Yield Optimization

Physicochemical Descriptors: XLogP3 and TPSA of 3-Methyl-4,5-dihydro-1H-pyrazole vs. Class-Average Pyrazolines

3-Methyl-4,5-dihydro-1H-pyrazole exhibits a computed XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 24.4 Ų [1]. These values position the compound as relatively hydrophilic with low lipophilicity, distinguishing it from more hydrophobic pyrazoline derivatives that typically bear aryl or extended alkyl substituents and may exhibit XLogP values >2.0 and larger TPSA.

Drug Likeness Lipophilicity Medicinal Chemistry

Optimized Application Scenarios for 3-Methyl-4,5-dihydro-1H-pyrazole Based on Verified Differentiation Evidence


Corrosion Inhibitor Formulation for Mild Steel in Acidic Industrial Environments

3-Methyl-4,5-dihydro-1H-pyrazole and its derivatives are well-suited for use as corrosion inhibitors in acidic pickling, descaling, and oil-well acidizing operations where mild steel is exposed to hydrochloric acid. The compound's demonstrated 95% inhibition efficiency and strong adsorption affinity (ΔG°ads = -42.9 kJ mol⁻¹) [1] provide effective protection comparable to unmethylated analogs, while the methyl group offers a synthetic handle for further functionalization to tailor solubility or environmental compatibility.

Medicinal Chemistry Scaffold for CNS-Penetrant Drug Candidates

With a low computed XLogP3-AA of 0.1 and a moderate TPSA of 24.4 Ų [1], 3-Methyl-4,5-dihydro-1H-pyrazole presents a favorable starting point for designing central nervous system (CNS)-active compounds that require adequate blood-brain barrier permeability. The pyrazoline core is a recognized pharmacophore for monoamine oxidase (MAO) inhibition and other neurological targets [2], and this specific methyl-substituted variant offers a balanced lipophilicity profile that may reduce off-target binding associated with more hydrophobic analogs.

Synthetic Intermediate for Functionalized Pyrazole and Pyrazoline Derivatives

3-Methyl-4,5-dihydro-1H-pyrazole serves as a versatile building block for constructing more complex heterocyclic systems. Its reactivity is governed by the presence of the methyl group and the partially saturated ring, which allows for regioselective functionalization not readily achievable with fully aromatic pyrazoles. Given the relatively low yields reported for certain synthetic routes (e.g., ~22% via methyl vinyl ketone) [1], procurement from commercial sources with validated purity (≥95%) is recommended for downstream applications requiring reproducible material quality.

Benchmarking and Optimization of Pyrazoline Synthetic Methodologies

The reported yield of ~22% for the butenone-hydrazine condensation route to 3-Methyl-4,5-dihydro-1H-pyrazole [1] provides a quantitative baseline for evaluating alternative synthetic strategies, including microwave-assisted, continuous-flow, or catalyzed cyclocondensation methods that may achieve yields >70% [2]. Researchers focused on process chemistry and green synthesis can use this compound as a model substrate to benchmark improvements in reaction efficiency, atom economy, and sustainability metrics.

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